3-(Cyanomethoxy)phenyl dimethylcarbamate
Description
3-(Cyanomethoxy)phenyl dimethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a cyanomethoxy group (–OCH₂CN) and a dimethylcarbamate (–OC(O)N(CH₃)₂) moiety. Its synthesis involves a multicomponent reaction catalyzed by N-methylmorpholine (2.5 mol%), utilizing aldehydes, acetone cyanohydrin, and alkyl propiolates to yield cyanovinyl ether derivatives in high yields (84%–95% for isomer mixtures) . This compound is part of a broader class of carbamates studied for applications ranging from agrochemicals to pharmaceuticals.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[3-(cyanomethoxy)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c1-13(2)11(14)16-10-5-3-4-9(8-10)15-7-6-12/h3-5,8H,7H2,1-2H3 |
InChI Key |
RZXXRVVLIRCKSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethoxy)phenyl dimethylcarbamate typically involves the reaction of 3-hydroxyphenyl dimethylcarbamate with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethoxy)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethoxy group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl dimethylcarbamates.
Scientific Research Applications
3-(Cyanomethoxy)phenyl dimethylcarbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyanomethoxy)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of 3-(cyanomethoxy)phenyl dimethylcarbamate lies in its substituents. Comparisons with analogous compounds highlight key differences:
Key Observations :
Physicochemical Properties
- Lipophilicity (LogP): 3-Acetylphenyl dimethylcarbamate: LogP = 1.2 . this compound: Estimated LogP < 1.2 due to the polar cyanomethoxy group. Neostigmine analogs (e.g., 3-aminophenyl dimethylcarbamate): Lower LogP due to ionizable amine groups .
Stability :
- Carbamates with electron-withdrawing groups (e.g., –CN) may exhibit slower hydrolysis rates compared to electron-donating substituents (e.g., –OCH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
